molecular formula C10H9N3O B2942068 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097857-00-4

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2942068
CAS RN: 2097857-00-4
M. Wt: 187.202
InChI Key: NWBPVFHSIPOSNV-UHFFFAOYSA-N
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Description

The compound “2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that likely contains a pyridine ring and a dihydropyridazinone ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Anticancer Research

Research has shown that derivatives of dihydropyridazinones exhibit significant anticancer properties. For instance, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the dihydropyridazinone scaffold, has been explored due to their potential as anticancer agents. These compounds have been found to inhibit mitotic cell division and possess antitumor activity in mice, highlighting their significance in the development of new cancer treatments (Temple et al., 1987).

Water Oxidation Catalysis

In the realm of catalysis, derivatives of pyridazinone have been utilized in synthesizing complexes for water oxidation. A study details the synthesis of dinuclear complexes using a bridging ligand related to the pyridazinone structure, which showed promising results in oxygen evolution reactions, indicating their potential in catalytic water splitting applications (Zong & Thummel, 2005).

Development of Heterocyclic Compounds

Pyridazin-3-one derivatives have been extensively studied for their utility in synthesizing a wide range of heterocyclic compounds. For example, the synthesis of novel pyridazin-3-one derivatives has been explored, leading to the creation of fused azines and other heterocyclic frameworks, demonstrating the versatility of this scaffold in organic synthesis (Ibrahim & Behbehani, 2014).

Supramolecular Chemistry

The structural characteristics of pyridazinone derivatives have been analyzed in the context of supramolecular chemistry. Studies have investigated the recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, shedding light on the intermolecular interactions and potential applications in crystal engineering (Vishweshwar et al., 2002).

Antimicrobial Activity

Additionally, pyridine and fused pyridine derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds, starting from pyridinyl-hydrazinyl precursors, have shown moderate to good biological activity, suggesting their potential as therapeutic agents (Flefel et al., 2018).

Future Directions

The future directions for research on “2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyridine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-2-1-5-12-13(10)8-9-3-6-11-7-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBPVFHSIPOSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

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